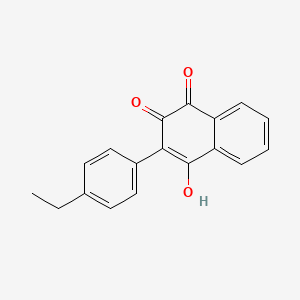

1,4-Naphthalenedione, 2-(4-ethylphenyl)-3-hydroxy-

Description

1,4-Naphthalenedione (naphthoquinone) derivatives are a class of bioactive compounds characterized by a fused bicyclic aromatic ring system with two ketone groups at positions 1 and 2. The compound 2-(4-ethylphenyl)-3-hydroxy-1,4-naphthalenedione features a hydroxy group at position 3 and a 4-ethylphenyl substituent at position 3. This structure combines the redox-active naphthoquinone core with substituents that modulate its physicochemical and biological properties.

Naphthoquinones are known for their diverse bioactivities, including antimicrobial, anticancer, and antioxidant effects . The hydroxy group at position 3 likely enhances antioxidant capacity through radical scavenging, while the 4-ethylphenyl group may improve lipophilicity, influencing membrane permeability and target interactions.

Properties

IUPAC Name |

3-(4-ethylphenyl)-4-hydroxynaphthalene-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O3/c1-2-11-7-9-12(10-8-11)15-16(19)13-5-3-4-6-14(13)17(20)18(15)21/h3-10,19H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGWYDLWRWMUNOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=C(C3=CC=CC=C3C(=O)C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355063 | |

| Record name | 1,4-Naphthalenedione, 2-(4-ethylphenyl)-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67287-18-7 | |

| Record name | 1,4-Naphthalenedione, 2-(4-ethylphenyl)-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Naphthalenedione, 2-(4-ethylphenyl)-3-hydroxy- typically involves the reaction of 1,4-naphthoquinone with 4-ethylphenylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency and yield of the product. The final product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,4-Naphthalenedione, 2-(4-ethylphenyl)-3-hydroxy- undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The naphthoquinone core can be reduced to form hydroquinone derivatives.

Substitution: The ethylphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a carbonyl compound, while reduction of the naphthoquinone core yields hydroquinone derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Recent studies have demonstrated that derivatives of 1,4-naphthoquinone exhibit potent anticancer activities. For instance, anilino-1,4-naphthoquinones have been synthesized and evaluated for their efficacy against various cancer cell lines. These compounds have shown promising results in inhibiting the growth of cancer cells by targeting specific pathways involved in tumor progression and survival .

Antimicrobial Activity

1,4-Naphthoquinones have also been investigated for their antimicrobial properties. Research indicates that certain derivatives possess significant activity against a range of pathogens, including bacteria and fungi. For example, new compounds have been synthesized that inhibit biofilm formation by microbial strains more effectively than standard antibiotics like ciprofloxacin . This suggests their potential use in treating infections that are resistant to conventional therapies.

Antiparasitic Effects

The antiparasitic potential of naphthoquinone derivatives has been explored in models of Chagas disease. Studies indicate that some compounds derived from 1,4-naphthoquinone can reduce parasite load in infected mice, demonstrating their potential as therapeutic agents against parasitic infections .

Anti-inflammatory Effects

The anti-inflammatory properties of 1,4-naphthoquinone derivatives are notable. Research has shown that these compounds can inhibit pro-inflammatory cytokines and exhibit analgesic effects in experimental models. This positions them as potential candidates for developing new anti-inflammatory drugs .

Neuroprotective Properties

Emerging evidence suggests that certain naphthoquinones may have neuroprotective effects, making them relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their ability to modulate oxidative stress and inflammation is critical in this regard .

Material Science Applications

Dyes and Pigments

Historically, naphthoquinones have been used as dyes due to their vibrant colors. The compound 2-(4-ethylphenyl)-3-hydroxy- can be utilized in textile applications where colorfastness and stability are required .

Electronics and Sensors

Recent advancements suggest that naphthoquinones could be integrated into electronic materials due to their conductive properties. Research is ongoing to explore their use in organic semiconductors and sensors .

Agricultural Applications

Pesticides and Herbicides

The potential use of naphthoquinone derivatives as agrochemicals has gained attention. Their antimicrobial properties can be harnessed to develop natural pesticides or herbicides that target specific pests while minimizing environmental impact .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1,4-Naphthalenedione, 2-(4-ethylphenyl)-3-hydroxy- involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor, participating in redox reactions that generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death or other biological effects. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

Hydroxy-Substituted Naphthoquinones

- Lapachol (2-hydroxy-3-(3-methyl-2-butenyl)-1,4-naphthalenedione): A natural naphthoquinone isolated from Brazilian red propolis, lapachol has a prenyl group at position 3. It exhibits antibiotic activity against bacteria/fungi and antioxidant activity comparable to tocopherol .

2-Hydroxy-3-(phenylmethyl)-1,4-naphthalenedione :

This derivative (CAS 15451-44-2) replaces the ethylphenyl group with a benzyl moiety. The phenylmethyl group may enhance π-π stacking interactions in biological systems but reduce solubility compared to the ethylphenyl analog .

Amino/Enamine-Substituted Derivatives

2-(4-Morpholinyl)-3-(3-methyl-2-butenyl)-1,4-naphthalenedione :

Synthesized from lapachol via nucleophilic substitution, this enamine derivative showed moderate toxicity against Artemia salina (LD₅₀ = 81 ppm) and Aedes aegypti larvae . The morpholinyl group introduces a polar, cyclic amine, improving water solubility but reducing membrane permeability compared to the ethylphenyl-hydroxy analog.- 2-Chloro-3-[[2-(dimethylamino)ethyl]amino]-1,4-naphthalenedione: Chloro substituents (e.g., CAS 64897-02-5) increase electrophilicity, enhancing reactivity in nucleophilic environments.

Alkyl/Aryl-Substituted Derivatives

- 2-Methyl-3-(3,7,11,15-tetramethylhexadecyl)-1,4-naphthalenedione :

This lipophilic derivative (CAS 64236-23-3) features a long alkyl chain, mimicking vitamin K1’s side chain. Its high logP (predicted 6.15) suggests strong membrane affinity, contrasting with the ethylphenyl-hydroxy compound’s balance of lipophilicity and aromaticity .

Key Insights :

- Hydroxy vs. Amino Groups: Hydroxy-substituted derivatives (e.g., lapachol) emphasize antioxidant activity, while amino/enamine derivatives (e.g., morpholinyl analogs) show stronger toxicity profiles .

- Lipophilicity : Long alkyl chains (e.g., phytyl) or aromatic groups (e.g., ethylphenyl) enhance membrane penetration but may reduce aqueous solubility.

Physicochemical Properties

Structural Determinants :

- The ethylphenyl group increases logP compared to morpholinyl substituents, favoring lipid bilayer interactions.

Biological Activity

1,4-Naphthalenedione, specifically the derivative 2-(4-ethylphenyl)-3-hydroxy-, is a member of the naphthoquinone family, which exhibits a diverse range of biological activities. This article reviews its biological properties, focusing on its anticancer, antimicrobial, anti-inflammatory, and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

The compound 1,4-naphthalenedione, 2-(4-ethylphenyl)-3-hydroxy- features a naphthalene core with hydroxyl and ethylphenyl substituents. This structural configuration is significant for its biological activity due to the potential for electron transfer and redox reactions.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of naphthoquinone derivatives. For instance:

- Cytotoxicity Studies : The compound has shown significant cytotoxic effects against various cancer cell lines. In vitro studies indicated that derivatives with longer lipophilic side chains exhibited enhanced activity against colorectal cancer cells (HT-29), with IC50 values in the micromolar range .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-Hydroxy-3-farnesyl-1,4-naphthoquinone | HT-29 | 1.99 ± 0.04 |

| Plumbagin | HT-29 | 3.67 ± 0.46 |

- Mechanism of Action : The cytotoxic effect is attributed to apoptosis induction and interference with cellular oxidative phosphorylation processes. These compounds also inhibit cell cycle progression in cancer cells .

Antimicrobial Activity

1,4-Naphthoquinones exhibit broad-spectrum antimicrobial properties:

- Bacterial and Fungal Inhibition : Research has shown that these compounds can effectively inhibit the growth of various bacteria and fungi. For example, certain derivatives demonstrated significant activity against Mycobacterium tuberculosis and Plasmodium falciparum, with some showing improved efficacy over standard antibiotics .

| Pathogen | Compound | Activity |

|---|---|---|

| Mycobacterium tuberculosis | 2-Hydroxy-3-phenylsulfanylmethyl-[1,4]-naphthoquinone | Significant inhibition |

| Plasmodium falciparum | Various naphthoquinone derivatives | Antimalarial activity |

Anti-inflammatory Properties

The anti-inflammatory effects of naphthoquinones are also noteworthy:

- Mechanism : These compounds inhibit pro-inflammatory cytokines such as IL-1β through mechanisms involving reactive oxygen species (ROS) generation and modulation of cellular signaling pathways .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of naphthoquinones:

- Protective Mechanisms : Compounds in this class have been shown to protect neurons from oxidative stress and may play a role in preventing neurodegenerative diseases .

Case Studies

Several case studies illustrate the effectiveness of 1,4-naphthalenedione derivatives:

- Colorectal Cancer : A study evaluated the effects of a series of naphthoquinone derivatives on HT-29 cells, revealing that modifications at the C-3 position significantly enhanced anticancer activity.

- Antimicrobial Resistance : In light of rising antibiotic resistance, new naphthoquinone derivatives have been synthesized to combat resistant strains of bacteria, demonstrating promising results against biofilms formed by pathogenic microorganisms .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(4-ethylphenyl)-3-hydroxy-1,4-naphthalenedione and its derivatives?

- Answer: The synthesis of naphthalenedione derivatives typically involves nucleophilic substitution or condensation reactions. For example, lapachol (a natural 2-hydroxy-1,4-naphthalenedione derivative) reacts with amines (e.g., morpholine, piperidine) under ambient conditions to form enamine derivatives via nucleophilic attack at the 2-position. Reaction conditions include stirring in excess amine for 6 hours, followed by vacuum evaporation and recrystallization (e.g., EtOAc/hexane mixtures yield 77–94% purity) . For aryl-substituted derivatives like the 4-ethylphenyl group, Suzuki-Miyaura coupling or Friedel-Crafts alkylation could be explored, using palladium catalysts or Lewis acids, respectively.

Q. What spectroscopic techniques are essential for structural elucidation of this compound?

- Answer: Multidimensional NMR is critical:

- 1H and 13C NMR to identify proton environments and carbon frameworks.

- 2D experiments (COSY, HMQC, HMBC) to resolve overlapping signals and assign connectivity. For example, HMBC correlations between the hydroxyl proton (δ ~12 ppm) and adjacent carbonyl carbons confirm substitution patterns .

- IR spectroscopy to detect hydroxyl (3200–3600 cm⁻¹) and quinone carbonyl (1650–1700 cm⁻¹) groups.

Q. How is the cytotoxicity of this compound typically evaluated in preliminary studies?

- Answer: Standard assays include:

- MTT/PrestoBlue for cell viability (e.g., A549 human lung or MCF-7 breast cancer cells).

- Brine shrimp lethality (Artemia salina) as an ecotoxicological screen (LC50 values < 100 µg/mL suggest bioactivity) .

- Mosquito larvicidal assays (Aedes aegypti) to assess pesticidal potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

- Answer: Contradictions often arise from variations in assay conditions or compound purity. Strategies include:

- Standardized protocols : Use common cell lines (e.g., NCI-60 panel) and control compounds (e.g., doxorubicin).

- Purity validation : HPLC (≥95% purity) and mass spectrometry to exclude impurities.

- Mechanistic studies : ROS detection (e.g., DCFH-DA assay) or mitochondrial membrane potential assays (JC-1 dye) to confirm mode of action .

Q. What computational approaches optimize substituent effects on bioactivity?

- Answer:

- QSAR modeling : Correlate substituent electronic/steric parameters (Hammett σ, logP) with activity.

- Molecular docking : Screen against targets like topoisomerase II or cytochrome bc1 (relevant for antiparasitic activity, as seen in atovaquone derivatives) .

- DFT calculations : Predict redox potentials of the quinone moiety to assess pro-oxidant potential .

Q. What strategies improve regioselectivity during functionalization of the naphthalenedione core?

- Answer:

- Protecting groups : Temporarily block the 3-hydroxyl group with acetyl or TBS ethers to direct reactions to the 2-position.

- Catalytic systems : Use Pd(OAc)₂/XPhos for Suzuki couplings at the 2- or 3-positions.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates during arylations .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.